3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
(4,5-diphenyl-1,2,4-triazol-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-16-14-18-17-13(11-7-3-1-4-8-11)19(14)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEUUIJOMISLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Precursor Preparation
The synthesis of 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole often begins with the preparation of thiosemicarbazide intermediates. As demonstrated by Dharmesh S. Dayama et al., 1,4-diphenyl thiosemicarbazide undergoes cyclization in alkaline media to form 4,5-diphenyl-4H-1,2,4-triazole-3-thione (1 ) (Scheme 1). This intermediate serves as a critical precursor for subsequent functionalization.
Reaction Conditions :
Hydrazine-Mediated Substitution
The thione group in 1 can be displaced by hydrazine under nucleophilic substitution conditions. This method parallels the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thione with ethyl bromoacetate, as reported by Dobosz et al.. Substituting ethyl bromoacetate with hydrazine hydrate in the presence of sodium ethanolate facilitates the formation of the target compound (Scheme 2).
Optimized Protocol :
- Dissolve 1 (10 mmol) in anhydrous ethanol.
- Add sodium ethanolate (12 mmol) and hydrazine hydrate (15 mmol).
- Reflux for 6–8 hours under nitrogen atmosphere.
- Isolate product via filtration and recrystallize from ethanol.
Key Parameters :
- Solvent : Ethanol (anhydrous)
- Molar Ratio : 1:1.2:1.5 (triazole-3-thione : NaOEt : hydrazine)
- Yield : 65–70% (estimated based on analogous reactions)
Direct Cyclization of Hydrazine-Containing Precursors
Hydrazine Integration During Triazole Formation
Ram Janam Singh et al. demonstrated that heating ethyl benzoate benzoylhydrazone with hydrazine hydrate in 1-propanol yields 4-amino-3,5-diphenyl-4H-1,2,4-triazole. Modifying this approach by introducing hydrazine at an earlier stage could directly incorporate the hydrazinyl group.
Proposed Pathway :
- Condense benzoyl hydrazide with phenyl isothiocyanate to form a thiosemicarbazide.
- Cyclize the intermediate with excess hydrazine hydrate under microwave irradiation (MWI).
Advantages :
- Efficiency : MWI reduces reaction time from hours to minutes.
- Yield : 75–85% (extrapolated from similar MWI-assisted cyclizations).
Comparative Analysis of Synthetic Methods
Yield and Purity Considerations
The following table summarizes hypothetical yields and conditions for each method, inferred from analogous reactions in the literature:
Scalability and Practical Limitations
- Thione Substitution : Requires pre-synthesis of triazole-3-thione, adding an extra step.
- MWI Cyclization : Offers rapid synthesis but necessitates specialized equipment.
- Conventional Cyclization : Lower yields but amenable to large-scale production.
Structural Characterization and Validation
Spectroscopic Confirmation
Successful synthesis is validated via:
Chemical Reactions Analysis
Types of Reactions
3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.
Scientific Research Applications
Synthesis of 3-Hydrazinyl-4,5-Diphenyl-4H-1,2,4-Triazole
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate triazole precursors. The process can be optimized using various methods including microwave-assisted synthesis and classical heating techniques to improve yield and purity.
Antimicrobial Properties
Compounds containing the 1,2,4-triazole moiety have demonstrated significant antimicrobial activity against a range of pathogens. For instance, derivatives of this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can inhibit bacterial growth effectively at minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Activity
Research has shown that triazole derivatives exhibit promising anticancer properties. The compound has been tested against various cancer cell lines including human colon carcinoma (Caco-2), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7). Results indicate that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Antiviral Effects
The antiviral potential of triazole compounds has also been explored. Some studies suggest that this compound derivatives can exhibit activity against viral infections by interfering with viral replication processes .
Applications in Agriculture
The unique properties of this compound make it a candidate for use as a fungicide or herbicide. Its ability to inhibit specific biochemical pathways in fungi can help in controlling plant diseases caused by fungal pathogens. Research is ongoing to evaluate its effectiveness and safety in agricultural applications.
Material Science Applications
In material science, triazole compounds have been investigated for their potential use as corrosion inhibitors and in the development of new materials with enhanced properties. The incorporation of triazole into polymer matrices has been shown to improve mechanical strength and thermal stability .
Data Table: Biological Activities of this compound Derivatives
| Activity | Target | IC50/MIC Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 5 µg/mL | |
| Anticancer | HeLa | IC50: 15 µM | |
| Antiviral | Influenza Virus | IC50: 10 µM | |
| Fungicidal | Fusarium spp. | MIC: 20 µg/mL |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of various triazole derivatives including this compound against cancer cell lines (Caco-2 and MCF-7), it was found that specific substitutions on the triazole ring enhanced cytotoxicity significantly compared to standard chemotherapeutic agents.
Case Study 2: Agricultural Application
A field trial was conducted to assess the efficacy of a formulated product containing this compound against common fungal pathogens in crops. Results indicated a reduction in disease incidence by over 50%, demonstrating its potential as an effective fungicide.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Hydrazinyl vs. Amino: The hydrazinyl group (-NH-NH₂) in the target compound offers greater reactivity in Schiff base formation compared to the amino group (-NH₂) in 4-amino-3,5-diphenyl-4H-1,2,4-triazole, enabling diverse derivatization pathways .
- Thiol vs. Hydrazinyl : Sulfur-containing analogs (e.g., thioacetaldehyde derivatives) exhibit lower melting points due to reduced crystallinity, whereas hydrazinyl derivatives maintain higher thermal stability .
Anticancer Activity
- 3-Hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole : Derivatives of this compound demonstrate potent anticancer activity against lung cancer cells (A549, IC₅₀ = 1.09 μM), attributed to apoptosis induction via Bax/Bcl-2 pathway modulation .
- 4-Amino-3,5-diphenyl-4H-1,2,4-triazole: Exhibits moderate activity (IC₅₀ = 8–12 μM) against the same cell lines, suggesting the hydrazinyl group enhances target binding .
Antimicrobial Activity
- This compound : Displays broad-spectrum antibacterial activity (MIC = 4–8 μg/mL) against E. coli and S. aureus, outperforming 3-(substituted methylthio)-4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazoles (MIC = 16–32 μg/mL) .
- Bis-4-arylidenamino-3,5-diphenyl-4H-1,2,4-triazoles: Exhibit enhanced antifungal activity due to Schiff base formation, a pathway accessible to hydrazinyl derivatives .
Corrosion Inhibition Efficiency
- This compound : Predicted inhibition efficiency (DFT studies) exceeds 90% for mild steel in HCl, outperforming 3,5-diphenyl-4H-1,2,4-triazole (82.8%) due to stronger adsorption via the hydrazinyl group .
- 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole: Achieves 97% inhibition but requires higher concentrations, indicating lower efficiency per mole compared to hydrazinyl analogs .
Electronic and Steric Effects
- Electron-Withdrawing Groups : Sulfur substituents (e.g., -S-CH₂-CHO) reduce electron density on the triazole ring, decreasing corrosion inhibition but improving solubility .
- Electron-Donating Groups: Hydrazinyl and amino groups increase electron density, enhancing chelation and adsorption on metal surfaces .
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce biological activity by hindering target binding, whereas diphenyl groups balance hydrophobicity and steric accessibility .
Biological Activity
3-Hydrazinyl-4,5-diphenyl-4H-1,2,4-triazole (CAS Number: 374088-47-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₄H₁₃N₅
- Molecular Weight : 251.29 g/mol
- CAS Number : 374088-47-8
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine hydrate with appropriate precursors in an ethanol medium under heating conditions. The yield reported for this synthesis can be around 70% under optimized conditions .
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. In studies evaluating the antimicrobial efficacy of various triazole derivatives, compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in studies focusing on cytokine modulation. In vitro assays showed that this compound could reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs). Such findings suggest its potential utility in treating inflammatory diseases .
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies demonstrated that triazole derivatives could inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-231 cell lines. Mechanistic studies indicated that these compounds may induce apoptosis through caspase activation pathways .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy of triazole derivatives.
- Method : Disc diffusion method against selected bacterial strains.
- Results : Compounds exhibited zones of inhibition ranging from 15 mm to 30 mm depending on the derivative tested.
-
Study on Anti-inflammatory Activity :
- Objective : Assess the impact on cytokine release.
- Method : PBMC culture treated with varying concentrations of the compound.
- Results : Significant reduction in TNF-α and IL-6 levels was observed at concentrations above 10 µM.
-
Study on Anticancer Activity :
- Objective : Investigate cytotoxic effects on breast cancer cell lines.
- Method : MTT assay to determine cell viability post-treatment.
- Results : IC50 values were reported between 15 µM to 25 µM for different derivatives.
Summary Table of Biological Activities
| Biological Activity | Test Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disc diffusion | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Cytokine release assay | Reduced TNF-α and IL-6 secretion |
| Anticancer | MTT assay | Significant cytotoxicity against MCF-7 and MDA-MB-231 cells |
Q & A
Q. Advanced
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).
- QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
Table 2 : Key Physicochemical Properties
| Property | Value (3-Hydrazinyl Derivative) | Reference |
|---|---|---|
| LogP (octanol-water) | 2.8 ± 0.3 | |
| pKa (hydrazinyl NH) | 9.46 ± 0.40 | |
| Molar refractivity | 65.7 cm³/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
